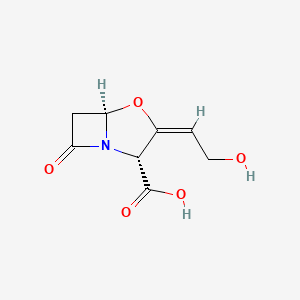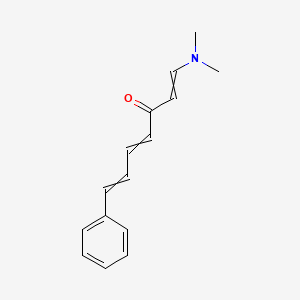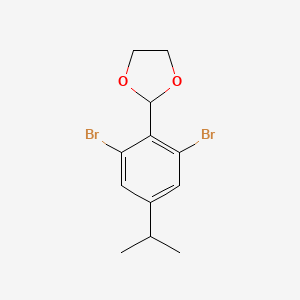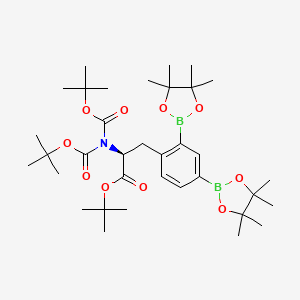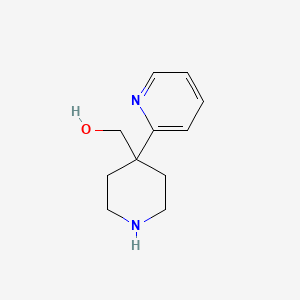![molecular formula C16H12N8O B14014390 1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- CAS No. 35107-27-8](/img/structure/B14014390.png)
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-: is a heterocyclic compound that belongs to the class of benzotriazines This compound is known for its unique structure, which combines a benzotriazinone core with a triazinylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the thermal condensation of 1,2,3-benzotriazin-4(3H)-one with α-amino acids.
Attachment of the Triazinylphenyl Group: The triazinylphenyl group can be introduced through nucleophilic substitution reactions involving 4,6-diamino-1,3,5-triazine and appropriate phenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolino[3,2-c][1,2,3]benzotriazin-8-one.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinazolino derivatives, reduced benzotriazinones, and substituted benzotriazinones .
科学的研究の応用
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an α-glucosidase inhibitor, which could be useful in the treatment of diabetes mellitus.
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
作用機序
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways:
α-Glucosidase Inhibition: The compound inhibits α-glucosidase by binding to its active site, thereby preventing the conversion of starch and disaccharides into glucose.
Electronic Interactions: In material science applications, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: This compound shares the benzotriazinone core but lacks the triazinylphenyl group.
4,6-Diamino-1,3,5-triazine: This compound contains the triazine ring but does not have the benzotriazinone core.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- is unique due to its combination of the benzotriazinone core and the triazinylphenyl group. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in medicinal chemistry, organic synthesis, and material science .
特性
CAS番号 |
35107-27-8 |
|---|---|
分子式 |
C16H12N8O |
分子量 |
332.32 g/mol |
IUPAC名 |
3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H12N8O/c17-15-19-13(20-16(18)21-15)10-6-2-4-8-12(10)24-14(25)9-5-1-3-7-11(9)22-23-24/h1-8H,(H4,17,18,19,20,21) |
InChIキー |
IDNHJWYEWMTEJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3C4=NC(=NC(=N4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
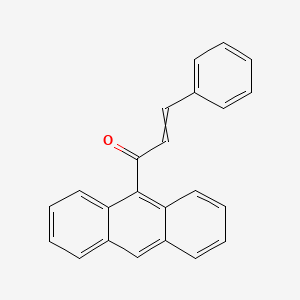
![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
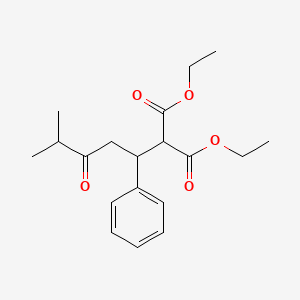
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
